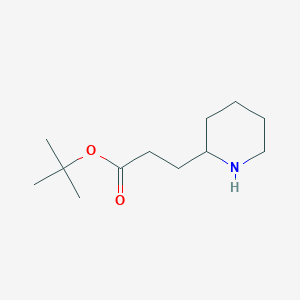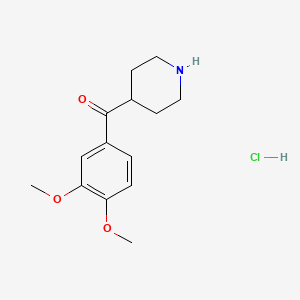![molecular formula C7H4F3NO2S B3376906 6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 1248802-41-6](/img/structure/B3376906.png)
6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. One notable approach is the chlorination of the pyridine ring in the vapor phase, leading to the formation of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF). Subsequent conversion of 2,3-CTF yields 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-DCTF), which is a key intermediate in the synthesis of 6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C7H4F3NO2S , with a molecular weight of 223.17 g/mol . Its structural features include a pyridine ring substituted with a trifluoromethyl group and a sulfur atom. The unique combination of fluorine and sulfur imparts distinct physicochemical properties to the compound .
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are beyond the scope of this analysis, it is essential to recognize its potential reactivity. Researchers have explored its participation in various transformations, including functional group modifications and derivatization reactions. These reactions contribute to its versatility in synthetic chemistry and applications .
Physical and Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid depends on its specific application. In the agrochemical industry, derivatives of this compound are used for crop protection. The combination of the unique properties of the fluorine atom and the pyridine moiety likely contributes to their biological activities. Further studies are needed to elucidate specific mechanisms in different contexts .
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPAZVQRHOXDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


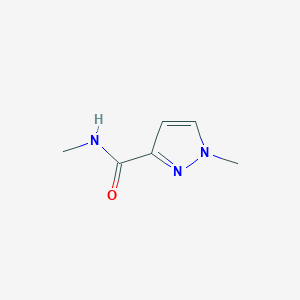
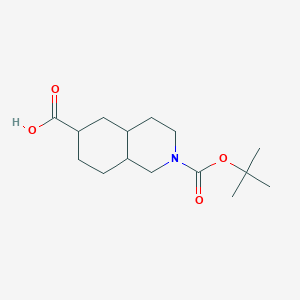
![5-Bromothieno[3,2-b]pyridine](/img/structure/B3376848.png)
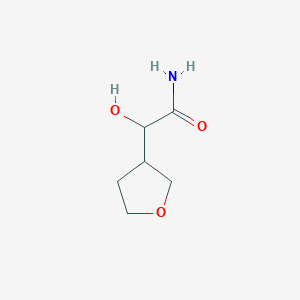
![4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine](/img/structure/B3376871.png)
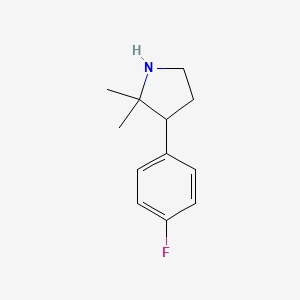
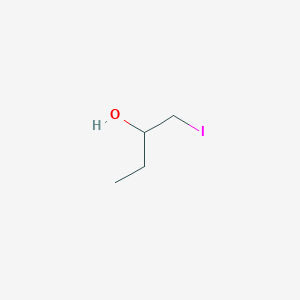
![4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid](/img/structure/B3376890.png)
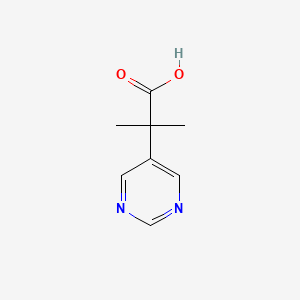
![2-[(4-Nitrophenyl)methyl]butanoic acid](/img/structure/B3376910.png)
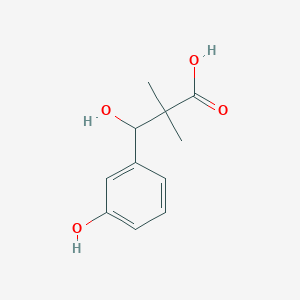
![1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B3376928.png)
